2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
CAS No.: 485402-40-2
Cat. No.: VC2724047
Molecular Formula: C12H15Cl2N3
Molecular Weight: 272.17 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 485402-40-2 |
---|---|
Molecular Formula | C12H15Cl2N3 |
Molecular Weight | 272.17 g/mol |
IUPAC Name | 2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |
Standard InChI | InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H |
Standard InChI Key | BBSXFIUYZUOQKD-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES | C1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl.Cl |
Introduction
Chemical Identity and Basic Properties
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic organic compound characterized by a fused imidazole and pyridine ring system with a phenyl group attached at position 2 of the imidazole ring. The compound exists as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions. The tetrahydro modification of the pyridine portion creates a partially saturated ring system, contributing to its unique chemical reactivity and potential biological interactions .
Chemical Identifiers and Physical Properties
The compound is identified by several standard chemical identifiers as presented in Table 1:
Property | Value |
---|---|
CAS Registry Number | 485402-40-2 |
Molecular Formula | C₁₂H₁₅Cl₂N₃ |
Molecular Weight | 272.17 g/mol |
SMILES Code | C12=C(N=C(C3=CC=CC=C3)N2)CNCC1.Cl.Cl |
MDL Number | MFCD29762534 |
Base Formula (without HCl) | C₁₂H₁₃N₃ |
Base Molecular Weight | 199.26 g/mol |
The compound appears as a solid at room temperature and demonstrates moderate solubility in organic solvents. The presence of the dihydrochloride salt form typically enhances water solubility compared to the free base form, making it more suitable for biological testing and pharmaceutical applications .
Structural Characteristics
The molecular structure of 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride comprises several key structural elements that determine its chemical and biological properties:
Core Scaffold
The compound features a bicyclic heterocyclic system consisting of:
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An imidazole ring (five-membered ring containing two nitrogen atoms)
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A fused tetrahydropyridine ring (six-membered ring containing one nitrogen atom that is partially saturated)
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A phenyl substituent attached to position 2 of the imidazole ring
The nitrogen atoms in the imidazole ring contribute to its basic character, allowing it to form stable salts with acids. The tetrahydropyridine portion provides conformational flexibility compared to fully aromatic systems, potentially influencing its binding interactions with biological targets.
Structural Comparison with Related Compounds
Several structurally related compounds share the imidazo[4,5-c]pyridine scaffold but differ in their substitution patterns or degree of saturation. Table 2 compares 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride with related compounds:
Compound | Key Structural Differences | CAS Number | Molecular Weight |
---|---|---|---|
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride | Reference compound | 485402-40-2 | 272.17 g/mol |
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (free base) | Lacks HCl salt | 783300-26-5 | 199.25 g/mol |
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | Phenyl at position 4 instead of position 2 | 4875-39-2 | 199.25 g/mol |
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine | Lacks phenyl group | Not specified | 123.16 g/mol |
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | Methyl group at N1 position; lacks phenyl group | 87673-88-9 | 137.18 g/mol |
This structural diversity within the tetrahydroimidazo[4,5-c]pyridine scaffold provides opportunities for structure-activity relationship studies and optimization of biological properties .
Synthesis Methods
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride typically involves several key steps that can be adapted based on specific requirements and available starting materials.
General Synthetic Approach
Based on synthetic routes for similar compounds, the preparation of 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride typically involves the following key steps:
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Formation of the imidazole ring through cyclization of appropriate precursors, often involving condensation of a diamine with a carbonyl compound under acidic or basic conditions
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Introduction of the phenyl group at position 2 via nucleophilic substitution reactions
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Formation of the fused ring system through intramolecular cyclization
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Conversion to the dihydrochloride salt using hydrogen chloride in an appropriate solvent
Reaction Conditions
The specific reaction conditions for the synthesis of this compound typically include:
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High-temperature conditions for cyclization reactions
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Use of catalysts to facilitate reactions and improve yields
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Controlled acidic environments for the formation of the dihydrochloride salt
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Purification through recrystallization or chromatographic techniques
For industrial-scale production, optimized methods may include continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of specialized catalysts to increase yield and reduce reaction times.
Biological Activities and Mechanism of Action
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride and related derivatives demonstrate several notable biological activities that make them valuable subjects in medicinal chemistry research.
Antimicrobial Activity
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Tetrahydroimidazo[4,5-c]pyridine derivatives | E. coli | 15 |
Tetrahydroimidazo[4,5-c]pyridine derivatives | S. aureus | 20 |
Tetrahydroimidazo[4,5-c]pyridine derivatives | P. aeruginosa | 18 |
These antimicrobial properties suggest potential applications in developing novel antibacterial agents, particularly against resistant strains .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds in this class. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Table 4 presents typical IC50 values observed with related compounds:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
HepG2 | 30 |
MCF-7 | 28 |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on tetrahydroimidazo[4,5-c]pyridine derivatives have provided valuable insights into how structural modifications affect biological activity. These findings are essential for rational drug design and optimization.
Key SAR Findings
Research on tetrahydroimidazo[4,5-c]pyridine derivatives has revealed several important structure-activity relationships:
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The unsubstituted tetrahydro-imidazo[4,5-c]pyridine exhibits activity comparable to benzimidazole, making it a good starting point for developing inhibitors
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Introduction of a benzyl residue at the N5 position can improve activity by a factor of 60 compared to unsubstituted analogues
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Cyclization creates a beneficial conformational preorganization that is mandatory for potency, as acyclic derivatives show significantly reduced activity
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Addition of an extra methylene group can lead to decreased activity
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Substitutions at the C4 position generally result in decreased activities compared to the unsubstituted analogue
These findings demonstrate the critical importance of the tetrahydroimidazo[4,5-c]pyridine core structure and highlight positions where modifications can enhance or diminish biological activity.
Research Applications and Future Directions
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride has several important research applications and potential future directions for development.
Comparison with Similar Heterocyclic Compounds
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride belongs to a broader class of heterocyclic compounds that share structural similarities but possess distinct chemical and biological properties.
Structural Relatives
Several structurally related compounds worth comparing include:
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2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine: Lacks the tetrahydro modification, leading to different chemical and biological properties
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4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: The core structure without the phenyl substituent
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2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: The free base form without the hydrochloride salt
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2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride: Contains a chlorine atom on the phenyl ring that affects its reactivity and biological properties
The presence of both the phenyl group and the tetrahydro modification in 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride confers specific chemical reactivity and potential biological activities that are distinct from these related compounds.
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